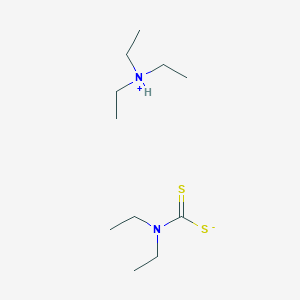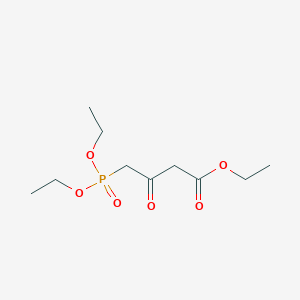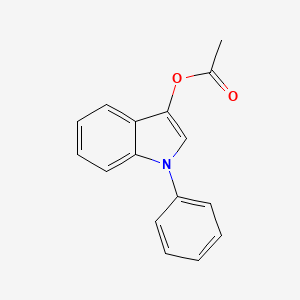
N,N-diethylcarbamodithioate;triethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylcarbamodithioate;triethylazanium can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of sodium diethyldithiocarbamate trihydrate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylcarbamodithioate;triethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which is useful in analytical chemistry
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for complexation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include disulfides from oxidation and metal complexes from complexation reactions .
Wissenschaftliche Forschungsanwendungen
N,N-diethylcarbamodithioate;triethylazanium has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through chelation and inhibition mechanisms. It chelates metal ions, forming stable complexes that can be easily detected or removed. It also inhibits enzymes like superoxide dismutase and ascorbate oxidase by binding to their active sites, thereby preventing their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure and function but without the trihydrate form.
Diethyldithiocarbamic acid diethylammonium salt: Another dithiocarbamate compound with similar chelating properties.
Uniqueness
N,N-diethylcarbamodithioate;triethylazanium is unique due to its trihydrate form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and applications where high solubility is required .
Eigenschaften
Molekularformel |
C11H26N2S2 |
|---|---|
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
FMXKDAXGTICXRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CCN(CC)C(=S)[S-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)






![2-(3-Hydroxy-1-azabicyclo[2.2.2]oct-3-yl)acetic acid t-butyl ester](/img/structure/B8619106.png)
![5-[(3-Bromo-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8619115.png)





